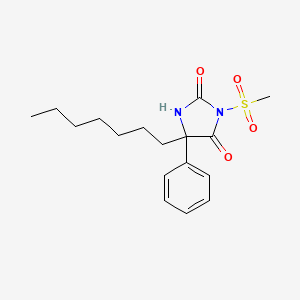
N'-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety substituted with a 4-fluorophenyl group, a nitro group, and a 2,4,6-trichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea typically involves the reaction of 4-fluoroaniline with 2,4,6-trichlorophenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and urea formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive chemicals and the potential formation of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular processes. The presence of the nitro and halogenated phenyl groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4,6-Trichlorophenyl)-N’-(trifluoroacetyl)urea
- N-(4-Fluorophenyl)-N’-(2,4,6-trichlorophenyl)urea
- N-(4-Fluorophenyl)-N-nitro-N’-(2,4,6-trichlorophenyl)urea
Uniqueness
N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
768388-18-7 |
|---|---|
Fórmula molecular |
C13H7Cl3FN3O3 |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-1-nitro-1-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H7Cl3FN3O3/c14-7-5-10(15)12(11(16)6-7)19(20(22)23)13(21)18-9-3-1-8(17)2-4-9/h1-6H,(H,18,21) |
Clave InChI |
SAPMFSBJIICJGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)N(C2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


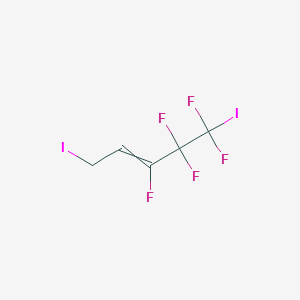
![(2S)-1-[2-(propylamino)ethylamino]propan-2-ol](/img/structure/B14229979.png)

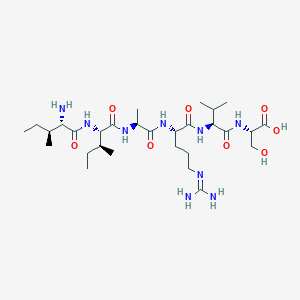
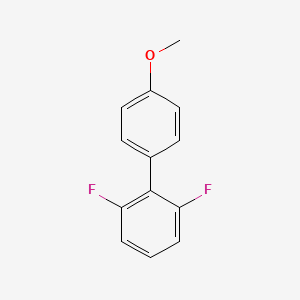
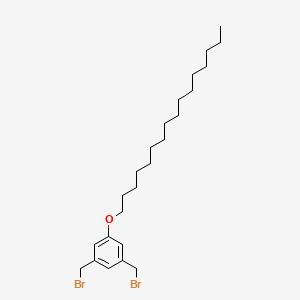
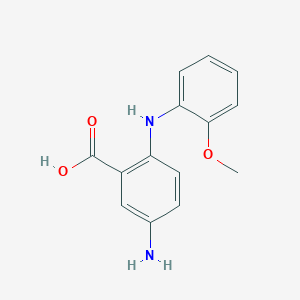
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
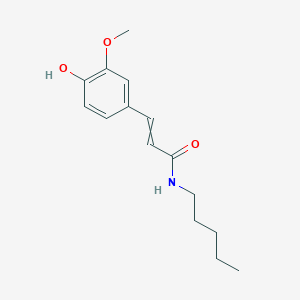
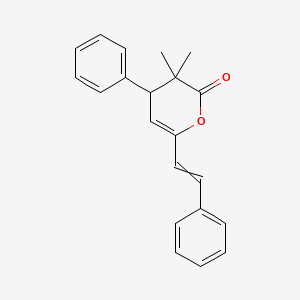


![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)
